molecular formula C7H4BrIN2 B1290995 5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 757978-18-0

5-bromo-3-iodo-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1290995
M. Wt: 322.93 g/mol
InChI Key: GIPGJYARDOQGDJ-UHFFFAOYSA-N
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Patent
US09447093B2

Procedure details

To a solution of 5-bromo-1H-pyrrolo[2,3-b]-pyridine (commercial product, 1 g, 5.10 mmol) in 200 ml of CH2Cl2 is added KOH (145 mg, 2.55 mmol) at room temperature. After 30 minutes, N-iodosuccinimide (1.2 g, 5.10 mmol) is added and the solution is stirred for 15 hours, neutralized with saturated Na2S2O3 solution and extracted several times with CH2Cl2. The organic phases are combined, dried on MgSO4 and concentrated under reduced pressure. The expected product is obtained with a quantitative yield and used in the following step without additional purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
145 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step Two
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][NH:8][C:5]2=[N:6][CH:7]=1.[OH-].[K+].[I:13]N1C(=O)CCC1=O.[O-]S([O-])(=S)=O.[Na+].[Na+]>C(Cl)Cl>[I:13][C:10]1[C:4]2[C:5](=[N:6][CH:7]=[C:2]([Br:1])[CH:3]=2)[NH:8][CH:9]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C2C(=NC1)NC=C2
Name
Quantity
145 mg
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1.2 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Step Three
Name
Na2S2O3
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]S(=O)(=S)[O-].[Na+].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the solution is stirred for 15 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted several times with CH2Cl2
CUSTOM
Type
CUSTOM
Details
dried on MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
IC1=CNC2=NC=C(C=C21)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.